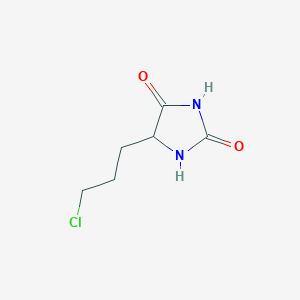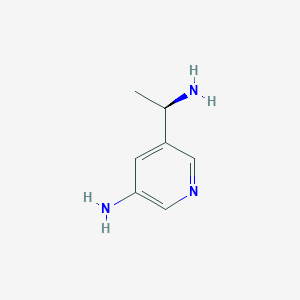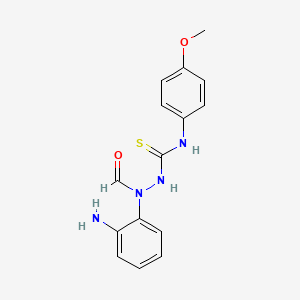
Methyl 3-chloro-2-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-2-phenylacrylate is an organic compound belonging to the class of acrylates It is characterized by the presence of a phenyl group, a chlorine atom, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-phenylacrylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-phenylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor has been demonstrated to be efficient and scalable .
化学反応の分析
Types of Reactions: Methyl 3-chloro-2-phenylacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Strong acids (e.g., sulfuric acid) for esterification, radical initiators (e.g., AIBN) for polymerization.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amides, thioesters, or ethers can be formed.
Polymers: Poly(this compound) and copolymers with other acrylates or methacrylates.
科学的研究の応用
Methyl 3-chloro-2-phenylacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules or surfaces for biological studies.
Industry: It is used in the production of specialty polymers and coatings with specific properties.
作用機序
The mechanism of action of methyl 3-chloro-2-phenylacrylate involves its reactivity towards nucleophiles and electrophiles. The ester functional group can undergo hydrolysis, while the double bond can participate in addition reactions. The chlorine atom can be substituted by various nucleophiles, leading to the formation of diverse products. These reactions are facilitated by the electronic properties of the phenyl and chlorine substituents, which influence the reactivity of the acrylate moiety .
類似化合物との比較
Methyl 2-chloro-3-phenylacrylate: Similar structure but with different positioning of the chlorine atom.
Ethyl 3-chloro-2-phenylacrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-bromo-2-phenylacrylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: Methyl 3-chloro-2-phenylacrylate is unique due to its specific reactivity profile, which is influenced by the combination of the phenyl group, chlorine atom, and ester functional group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science .
特性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
methyl (E)-3-chloro-2-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7H,1H3/b9-7+ |
InChIキー |
SQTTWKMMMBZUPW-VQHVLOKHSA-N |
異性体SMILES |
COC(=O)/C(=C/Cl)/C1=CC=CC=C1 |
正規SMILES |
COC(=O)C(=CCl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



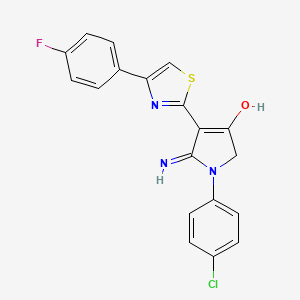
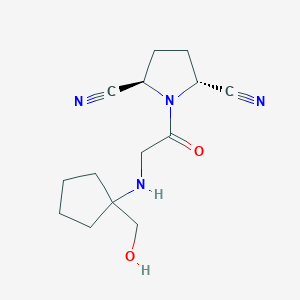
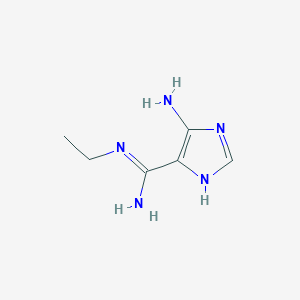
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)
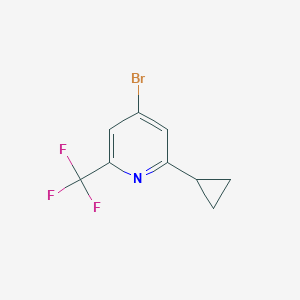


![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
